tert-Butyl trans-3-pentenoate
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Overview
Description
tert-Butyl trans-3-pentenoate: is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a trans-3-pentenoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl trans-3-pentenoate can be synthesized through several methods. One common approach involves the esterification of trans-3-pentenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-3-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl trans-3-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into drug development often involves this compound as a precursor for pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-pentenoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
tert-Butyl acetate: Another ester with similar reactivity but different applications.
tert-Butyl alcohol: Shares the tert-butyl group but lacks the ester functionality.
trans-3-Pentenoic acid: The acid counterpart of tert-butyl trans-3-pentenoate.
Uniqueness: this compound is unique due to its combination of the tert-butyl group and the trans-3-pentenoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial processes .
Properties
CAS No. |
81643-01-8 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl (E)-pent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI Key |
DBRXZYVHEWAOFR-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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